3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide is an organic compound with a complex structure that includes both amino and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)benzenesulfonyl chloride with diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and sulfonamide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism by which 3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N,N-diethylbenzenesulfonamide
- 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide
- 3-amino-4-(diethylamino)-N,N-dimethylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 3-amino-4-(diethylamino)-N,N-diethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-amino-4-(diethylamino)-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2S/c1-5-16(6-2)14-10-9-12(11-13(14)15)20(18,19)17(7-3)8-4/h9-11H,5-8,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINICEJHAULPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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